2-Bromo-4,5-dimethylphenol
Overview
Description
2-Bromo-4,5-dimethylphenol is a brominated phenolic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and characterized in different contexts, including its use as a building block for more complex molecules and polymers.
Synthesis Analysis
The synthesis of brominated phenolic compounds often involves electrophilic substitution reactions, where bromine atoms are introduced into the phenolic ring. For instance, 5-bromo-2,3-dimethylphenol was synthesized through the bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation . Similarly, the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) derivatives has been achieved by phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol . These studies highlight the versatility of brominated phenols as intermediates in polymer chemistry.
Molecular Structure Analysis
The molecular structure of brominated phenolic compounds can be complex due to the presence of substituents that influence the overall geometry. For example, the crystal structure of a related compound, 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, shows that the bromophenyl ring is slightly rotated out of the plane of the benzofuran system . Such structural details are crucial for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
Brominated phenols can undergo various chemical reactions, including further substitution and polymerization. The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol has been extensively studied, demonstrating the ability to control molecular weight and end-group functionality of the resulting polymers . Additionally, the bromination of dimethylphenols can lead to a variety of products depending on the reaction conditions, showcasing the rich chemistry of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4,5-dimethylphenol and related compounds are influenced by their molecular structure. For instance, the solubility behavior of triorganotin bromides derived from dimethylphenols can vary significantly depending on the substituents present . Moreover, the presence of bromine atoms can affect the rotational barriers in molecules, as seen in the study of bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes . Understanding these properties is essential for the practical application of these materials in various fields.
Scientific Research Applications
2-Bromo-4,5-dimethylphenol is a chemical compound with the molecular formula C8H9BrO . It appears as a white to light yellow powder or crystal . It’s typically stored in a dry room at normal temperature .
While the specific applications of 2-Bromo-4,5-dimethylphenol in scientific research are not readily available, brominated phenols like this one are often used in various fields. For instance, a similar compound, 4-Bromo-2,6-dimethylphenol, is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processes, and water treatment processes against microbial attack .
2-Bromo-4,5-dimethylphenol is a chemical compound with the molecular formula C8H9BrO . It appears as a white to light yellow powder or crystal . It’s typically stored in a dry room at normal temperature .
While the specific applications of 2-Bromo-4,5-dimethylphenol in scientific research are not readily available, brominated phenols like this one are often used in various fields. For instance, a similar compound, 4-Bromo-2,6-dimethylphenol, is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processes, and water treatment processes against microbial attack .
Safety And Hazards
- Safety Information : Sealed in dry conditions at room temperature. Refer to the MSDS for detailed safety precautions.
Future Directions
properties
IUPAC Name |
2-bromo-4,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLPLXXEHFEMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177355 | |
Record name | 3,4-Xylenol, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethylphenol | |
CAS RN |
22802-39-7 | |
Record name | 2-Bromo-4,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22802-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Xylenol, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22802-39-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Xylenol, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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